Cas no 2022571-57-7 (tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate)

Tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate is a specialized carbamate derivative featuring a cyclobutyl core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 2-methylpropanoyl moiety. This compound is of interest in synthetic organic chemistry, particularly in peptide and heterocycle synthesis, where the Boc group serves as a robust protecting agent for amines under acidic conditions. The cyclobutyl ring enhances structural rigidity, while the 2-methylpropanoyl substituent may influence reactivity or solubility. Its well-defined steric and electronic properties make it valuable for controlled functionalization in multistep syntheses. The compound is typically handled under inert conditions due to the Boc group's sensitivity to hydrolysis.
tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate structure
2022571-57-7 structure
商品名:tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate
CAS番号:2022571-57-7
MF:C13H23NO3
メガワット:241.326624155045
CID:6045699
PubChem ID:121475922

tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate 化学的及び物理的性質

名前と識別子

    • 2022571-57-7
    • tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate
    • EN300-797055
    • SCHEMBL17916089
    • インチ: 1S/C13H23NO3/c1-9(2)10(15)13(7-6-8-13)14-11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,16)
    • InChIKey: NOTKXZTZUMLBGH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)C)C1(CCC1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 241.16779360g/mol
  • どういたいしつりょう: 241.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 55.4Ų

tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-797055-1.0g
tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate
2022571-57-7 95%
1.0g
$842.0 2024-05-22
Enamine
EN300-797055-0.25g
tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate
2022571-57-7 95%
0.25g
$774.0 2024-05-22
Enamine
EN300-797055-2.5g
tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate
2022571-57-7 95%
2.5g
$1650.0 2024-05-22
Enamine
EN300-797055-0.05g
tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate
2022571-57-7 95%
0.05g
$707.0 2024-05-22
Enamine
EN300-797055-5.0g
tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate
2022571-57-7 95%
5.0g
$2443.0 2024-05-22
Enamine
EN300-797055-0.5g
tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate
2022571-57-7 95%
0.5g
$809.0 2024-05-22
Enamine
EN300-797055-10.0g
tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate
2022571-57-7 95%
10.0g
$3622.0 2024-05-22
Enamine
EN300-797055-0.1g
tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate
2022571-57-7 95%
0.1g
$741.0 2024-05-22

tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate 関連文献

tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamateに関する追加情報

Tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate (CAS No. 2022571-57-7): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

Tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate (CAS No. 2022571-57-7) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as Boc-protected cyclobutylalanine methyl ester, is a key intermediate in the synthesis of various bioactive molecules and peptides. In this article, we will delve into the structure, synthesis, and recent research advancements involving this compound.

Structure and Chemical Properties

The molecular formula of tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate is C13H23NO3, with a molecular weight of approximately 241.33 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring substituted with a 2-methylpropanoyl group. The presence of the tert-butyl group provides enhanced stability and protection, making it an ideal candidate for various synthetic transformations.

The cyclobutyl ring in tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate imparts unique conformational properties that can influence the biological activity of the final product. The 2-methylpropanoyl substitution adds further complexity and functionality to the molecule, enhancing its potential for use in drug discovery and development.

Synthesis and Preparation

The synthesis of tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate typically involves several well-established chemical reactions. One common approach is the reaction of cyclobutylamine with 2-methylpropanoyl chloride to form the corresponding amide, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O). This two-step process yields the desired compound with high purity and yield.

Recent advancements in synthetic methods have focused on improving the efficiency and selectivity of these reactions. For instance, the use of transition metal catalysts has been explored to enhance the formation of the amide bond, while green chemistry principles have been applied to minimize waste and environmental impact.

Applications in Medicinal Chemistry

Tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate has found applications in various areas of medicinal chemistry, particularly in the development of peptidomimetics and small molecule drugs. The Boc-protected form allows for controlled deprotection during peptide synthesis, ensuring the integrity and functionality of the final product.

In recent studies, this compound has been used as a building block for designing novel inhibitors targeting specific enzymes involved in disease pathways. For example, researchers have synthesized derivatives of Boc-protected cyclobutylalanine methyl ester that exhibit potent inhibitory activity against proteases implicated in cancer progression and neurodegenerative diseases.

Current Research Trends

The ongoing research on tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate highlights its potential as a lead compound for drug discovery. One notable area of focus is its use in developing inhibitors for metalloproteinases (MMPs), which play crucial roles in tissue remodeling and are often overexpressed in various pathological conditions.

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of derivatives based on Boc-protected cyclobutylalanine methyl ester. These derivatives showed promising inhibitory activity against MMP-9, a key enzyme involved in tumor invasion and metastasis. The results indicated that specific structural modifications could enhance the potency and selectivity of these inhibitors.

FUTURE DIRECTIONS AND CONCLUSIONS

The future prospects for tert-butyl N-[1-(2-methylpropanoyl)cyclobutyl]carbamate are promising, driven by its unique structural features and potential therapeutic applications. Ongoing research aims to optimize its properties through rational design and combinatorial chemistry approaches.

In conclusion, Boc-protected cyclobutylalanine methyl ester (CAS No. 2022571-57-7) represents a valuable intermediate in medicinal chemistry with broad applications in drug discovery and development. Its structural versatility and synthetic accessibility make it an attractive candidate for further exploration in both academic and industrial settings.

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